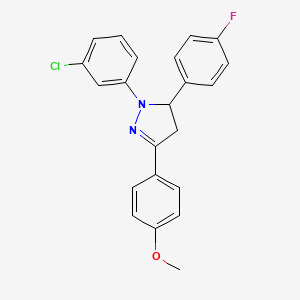![molecular formula C17H14ClN3O3S2 B5090012 N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide exerts its biological effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide blocks the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This mechanism of action makes N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide inhibits cell proliferation and induces apoptosis, which is a process of programmed cell death. In addition, N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for BTK. This compound is also highly soluble in water, which makes it easy to handle and administer in in vitro and in vivo experiments. However, N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide has some limitations, including its low stability in acidic conditions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide could also be used in combination therapy with other anticancer drugs to enhance their efficacy. In addition, N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide has potential applications in autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the safety and efficacy of N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide in these diseases. Finally, the development of more potent and selective BTK inhibitors based on the structure of N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide involves a multistep process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid to form an intermediate product, which is then reacted with 4-chloroaniline to yield the final product. The purity and yield of N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Aplicaciones Científicas De Investigación
N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(thiophen-2-ylsulfonylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-12-7-9-13(10-8-12)19-17(22)20-14-4-1-2-5-15(14)21-26(23,24)16-6-3-11-25-16/h1-11,21H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOIRMBDKLZAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)
![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)
![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)
![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)